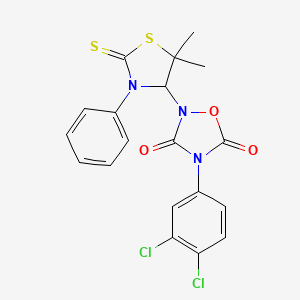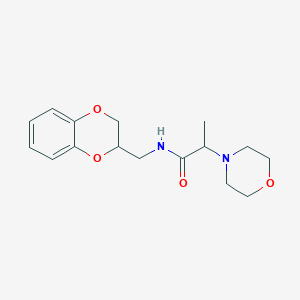![molecular formula C18H17N3O2 B6131139 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidines. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its various biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
科学研究应用
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone has been studied for its various biological activities. It has been found to exhibit significant anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antibacterial properties. Moreover, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
作用机制
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, which is a programmed cell death process. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the growth and proliferation of bacteria. Additionally, this compound has been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its potential as an anticancer agent. It has been shown to exhibit significant activity against several cancer cell lines, which makes it a promising candidate for further development. Another advantage is its potential as a photosensitizer in photodynamic therapy. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity. Moreover, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.
未来方向
There are several future directions for the research on 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in medicinal chemistry. Another direction is to optimize its synthesis method to improve the yield and availability of the compound. Moreover, further studies are needed to evaluate its potential as a photosensitizer in photodynamic therapy. Additionally, the antibacterial and anti-inflammatory properties of this compound need to be further investigated for their potential applications in the treatment of bacterial infections and inflammatory diseases.
合成方法
The synthesis of 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone can be achieved by several methods. One of the most commonly used methods is the Biginelli reaction. In this reaction, ethyl acetoacetate, benzaldehyde, and urea are reacted in the presence of a catalyst to yield the desired product. Another method involves the reaction of 4-ethoxyaniline with phenylacetaldehyde and ethyl acetoacetate in the presence of a catalyst. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
属性
IUPAC Name |
2-(4-ethoxyanilino)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-15-10-8-14(9-11-15)19-18-20-16(12-17(22)21-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOVCANCQHKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)